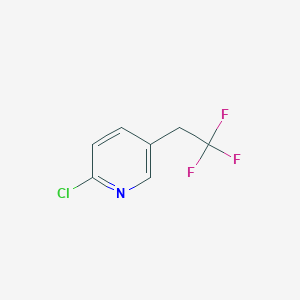

2-Chloro-5-(2,2,2-trifluoroethyl)pyridine

Description

Properties

IUPAC Name |

2-chloro-5-(2,2,2-trifluoroethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3N/c8-6-2-1-5(4-12-6)3-7(9,10)11/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLDIGZOBXAKKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401273222 | |

| Record name | 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401273222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099598-08-9 | |

| Record name | 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1099598-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401273222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-5-(2,2,2-trifluoroethyl)pyridine synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a critical fluorinated heterocyclic intermediate in the synthesis of high-value agrochemicals and pharmaceuticals.[1][2][3] Its utility stems from the unique physicochemical properties imparted by the trifluoroethyl and chloro substituents on the pyridine ring, which can enhance biological activity, metabolic stability, and lipophilicity of the final active ingredients. This guide provides a comprehensive technical overview of the primary synthetic pathways for this compound, designed to inform process development, route selection, and laboratory-scale synthesis. We will dissect the established methodologies, focusing on the underlying chemical principles, causality behind experimental choices, and practical considerations for implementation. The primary routes discussed originate from readily available feedstocks such as 3-picoline and 3-(trifluoromethyl)pyridine, highlighting the strategic application of halogenation and functional group interconversion.

Introduction

The incorporation of fluorine into organic molecules is a cornerstone of modern drug and agrochemical design. The trifluoromethyl group (-CF3), and by extension the trifluoroethyl group (-CH2CF3), are particularly valued for their ability to modulate a molecule's electronic properties, pKa, and resistance to oxidative metabolism. When incorporated into a pyridine scaffold, these effects are amplified, making compounds like this compound highly sought-after building blocks.[3] For instance, it is a key intermediate for producing high-efficiency insecticides, herbicides like fluazifop, and fungicides.[1][3]

This document serves as a senior-level guide to the synthetic landscape of this molecule. It moves beyond simple procedural descriptions to offer an integrated perspective on process logic, comparing and contrasting the dominant manufacturing strategies from both a chemical and practical standpoint.

Core Synthetic Strategies

The synthesis of this compound can be approached from several distinct starting points. The choice of route is often dictated by the availability and cost of raw materials, desired scale of production, and the technical capabilities for handling aggressive reagents like chlorine gas and hydrofluoric acid (or its surrogates).

Pathway 1: Synthesis from 3-Picoline (3-Methylpyridine)

This is arguably the most common industrial approach, leveraging the low cost and high availability of 3-picoline. The core transformation involves a sequence of halogenation steps: chlorination of the pyridine ring at the 2-position, chlorination of the methyl side chain to a trichloromethyl group, and subsequent fluorination. The order of these steps defines the specific route and intermediates.

This strategy prioritizes the early introduction of the chlorine atom onto the pyridine ring.

-

N-Oxidation and Ring Chlorination: Direct chlorination of 3-picoline is often unselective. A more controlled method involves the initial N-oxidation of 3-picoline using an oxidant like hydrogen peroxide in acetic acid.[2] The resulting N-oxide activates the 2- and 6-positions for electrophilic attack and subsequent rearrangement. Treatment of the N-oxide with a chlorinating agent such as benzoyl chloride or phosphorus oxychloride yields 2-chloro-5-methylpyridine as the major product, along with the 2-chloro-3-methylpyridine isomer.

-

Expert Insight: The N-oxidation strategy is a classic pyridine chemistry tactic. The N-O bond withdraws electron density, making the C2/C6 positions susceptible to nucleophilic attack, but in the presence of reagents like POCl3 or benzoyl chloride, it facilitates a rearrangement that results in chlorination at the 2-position and regeneration of the pyridine nitrogen. The formation of the 2-chloro-3-methylpyridine isomer is a common drawback that can complicate purification, although some processes proceed with the mixture.[1]

-

-

Side-Chain Chlorination: The intermediate, 2-chloro-5-methylpyridine, undergoes free-radical chlorination. This is typically achieved by bubbling chlorine gas through a solution of the substrate in a solvent like o-dichlorobenzene at elevated temperatures (120-140°C), using a radical initiator such as azobisisobutyronitrile (AIBN).[1] This step selectively replaces the methyl protons with chlorine, yielding 2-chloro-5-(trichloromethyl)pyridine.

-

Expert Insight: The use of a radical initiator and heat or UV light is critical to favor side-chain halogenation over further aromatic ring chlorination. The reaction proceeds until the methyl group is fully chlorinated.

-

-

Fluorination (Halogen Exchange): The final step is a halogen exchange (HALEX) reaction, where the trichloromethyl group is converted to a trifluoromethyl group. This is accomplished by heating 2-chloro-5-(trichloromethyl)pyridine with a fluoride source. Anhydrous potassium fluoride (KF) is commonly used, often in a polar aprotic solvent like dimethyl sulfoxide (DMSO) and with a phase-transfer catalyst such as cetyltrimethylammonium bromide (CTAB) to enhance reactivity.[1][2]

-

Expert Insight: The HALEX reaction is an equilibrium-driven process. The use of a high-boiling polar aprotic solvent is crucial for achieving the necessary reaction temperatures and for solubilizing the inorganic fluoride salt. The phase-transfer catalyst facilitates the transfer of the fluoride anion into the organic phase.

-

Caption: Synthesis via Direct Chlorination.

Data Summary: Comparison of Synthetic Pathways

| Feature | Pathway 1A (Stepwise from 3-Picoline) | Pathway 1B (Vapor-Phase from 3-Picoline) | Pathway 2 (from 3-CF3-Pyridine) |

| Starting Material | 3-Picoline | 3-Picoline | 3-(Trifluoromethyl)pyridine |

| Key Intermediates | 2-Chloro-5-methylpyridine, 2-Chloro-5-(trichloromethyl)pyridine | Various chlorinated picolines | None |

| Advantages | Well-controlled, high selectivity, suitable for lab scale, uses cheap starting material. [2] | Continuous process, high throughput, industrially scalable. [4][5] | Fewer steps, potentially higher atom economy. [6] |

| Disadvantages | Multiple steps, requires handling of various reagents, potential isomer separation. | High energy consumption, complex product mixture requiring separation, specialized equipment. [4] | More expensive starting material, risk of over-chlorination, regioselectivity challenges. [6] |

| Typical Reagents | H2O2, Benzoyl Chloride, Cl2, AIBN, KF, CTAB. | Cl2 gas, catalysts. [4] | Cl2 gas, UV light or initiators. [6] |

Detailed Experimental Protocols

The following protocols are representative examples derived from the patent literature and should be adapted and optimized with appropriate laboratory safety precautions.

Protocol 1: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine from 2-Chloro-5-methylpyridine[1]

-

Setup: To a reaction vessel equipped with a mechanical stirrer, condenser, thermometer, and gas inlet tube, add 2-chloro-5-methylpyridine (1.0 eq), o-dichlorobenzene (as solvent), and azobisisobutyronitrile (AIBN, ~0.05 eq).

-

Reaction: Heat the mixture to 140°C under a nitrogen atmosphere.

-

Chlorination: Stop the nitrogen flow and begin bubbling chlorine gas slowly into the reaction mixture while maintaining the temperature at 140°C.

-

Initiator Addition: Add additional portions of AIBN every 2 hours to maintain the radical reaction.

-

Monitoring: Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed (typically 18-20 hours).

-

Workup: Stop heating and chlorine flow. Purge the system with nitrogen for 1 hour to remove excess chlorine.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to yield solid 2-chloro-5-(trichloromethyl)pyridine.

Protocol 2: Fluorination to 2-Chloro-5-(trifluoromethyl)pyridine[1]

-

Setup: In a flask equipped with a stirrer, condenser, and thermometer, combine 2-chloro-5-(trichloromethyl)pyridine (1.0 eq), anhydrous potassium fluoride (2.2 eq), cetyltrimethylammonium bromide (CTAB, ~0.08 eq), and dimethyl sulfoxide (DMSO).

-

Reaction: Heat the mixture to reflux with vigorous stirring.

-

Monitoring: Monitor the reaction by GC or TLC until the starting material is consumed (typically 5-7 hours).

-

Workup: Cool the reaction mixture and pour it into a large volume of water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be further purified by vacuum distillation or column chromatography.

Conclusion

The synthesis of this compound is well-established, with the most viable routes originating from inexpensive 3-picoline. The choice between a stepwise, solution-phase synthesis (Pathway 1A) and a high-temperature, vapor-phase process (Pathway 1B) is primarily a function of scale. The stepwise approach offers greater control and is suitable for laboratory and pilot-plant scales, whereas the vapor-phase method is tailored for large-scale, continuous industrial manufacturing despite its higher complexity and energy requirements. The direct chlorination of 3-(trifluoromethyl)pyridine (Pathway 2) presents an elegant, shorter alternative, but its economic feasibility is contingent on the cost of the fluorinated starting material. For researchers and drug development professionals, a thorough understanding of these pathways, their associated intermediates, and the rationale behind their process conditions is essential for the strategic sourcing and synthesis of this pivotal chemical building block.

References

Sources

- 1. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 2. CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine - Google Patents [patents.google.com]

- 3. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. data.epo.org [data.epo.org]

- 6. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

physicochemical properties of 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of the , a fluorinated pyridine derivative of significant interest in medicinal and agricultural chemistry. As a key building block, understanding its core properties is paramount for optimizing reaction conditions, ensuring analytical accuracy, and predicting its behavior in biological systems. This document moves beyond a simple data sheet, offering insights into the causality behind experimental choices and providing actionable protocols for its characterization. We will delve into its chemical identity, core physicochemical parameters, spectroscopic profile, and essential safety protocols. The methodologies described are designed to be self-validating, ensuring researchers can confidently apply these principles in their own laboratories.

Introduction: The Significance of Fluorinated Pyridines

The introduction of fluorine-containing moieties into organic molecules is a cornerstone of modern drug discovery. The trifluoroethyl group, in particular, can significantly enhance metabolic stability, lipophilicity, and binding affinity of a parent molecule. Pyridine scaffolds are ubiquitous in pharmaceuticals and agrochemicals, making compounds like this compound valuable intermediates.[1][2][3] The chlorine atom at the 2-position provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of diverse functionalities, while the trifluoroethyl group at the 5-position imparts the desirable physicochemical modifications. A thorough understanding of this intermediate's properties is the critical first step in leveraging its potential for creating novel, high-efficacy active ingredients.

Chemical Identity and Structure

Establishing the precise identity of a chemical entity is the foundation of all subsequent research. The following identifiers and structural details define this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 1099598-08-9 | [5] |

| Molecular Formula | C₇H₅ClF₃N | [4][5] |

| Molecular Weight | 195.57 g/mol | [5] |

| Canonical SMILES | C1=CC(=NC=C1CC(F)(F)F)Cl | [4] |

| InChI Key | GZLDIGZOBXAKKD-UHFFFAOYSA-N | [4] |

Structure:

Caption: 2D structure of this compound.

Core Physicochemical Properties

The physicochemical properties of an intermediate directly influence its reactivity, solubility, and purification profile. Below is a summary of the available data for this compound. It is important to note that while some experimental data for closely related analogs exists, much of the data for the title compound is currently based on computational predictions.

| Property | Value | Notes |

| Appearance | White to yellowish crystalline low melting solid (Expected) | Based on the analog 2-chloro-5-(trifluoromethyl)pyridine.[6] |

| Melting Point | 32-34 °C (for analog) | This is the experimental value for the analog 2-chloro-5-(trifluoromethyl)pyridine.[6][7] The ethyl linkage may slightly alter this value. |

| Boiling Point | Data Not Available | --- |

| Density | 1.417 g/mL at 25 °C (for analog) | This is the experimental value for the analog 2-chloro-5-(trifluoromethyl)pyridine.[6][7] |

| XlogP (Predicted) | 3.2 | This predicted value indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility.[4] |

| Solubility | Data Not Available | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Low aqueous solubility is predicted by its high XlogP. |

| pKa (Predicted) | Data Not Available | The pyridine nitrogen is basic, but its pKa will be significantly lowered by the electron-withdrawing effects of both the chlorine and trifluoroethyl groups. |

Spectroscopic and Analytical Characterization

Unambiguous characterization is critical for confirming the identity and purity of the material. A combination of spectroscopic and chromatographic techniques is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The three aromatic protons on the pyridine ring will appear as a complex multiplet system. The methylene (-CH₂-) protons adjacent to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹³C NMR: The spectrum will show seven distinct carbon signals. The carbon of the trifluoromethyl group (-CF₃) will appear as a quartet due to one-bond C-F coupling. The methylene carbon will also show coupling to the fluorine atoms.

-

¹⁹F NMR: This experiment is crucial for confirming the trifluoroethyl group. It is expected to show a single signal, a triplet, due to coupling with the adjacent methylene protons.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides fragmentation information.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 196.01354.[4] The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be observable for the molecular ion peak, providing definitive evidence of its presence.

-

Predicted Collision Cross Section (CCS): Predicted CCS values can aid in identification in ion mobility-mass spectrometry experiments. For the [M+H]⁺ adduct, the predicted CCS is 131.7 Ų.[4]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups. Expected characteristic peaks include:

-

C-Cl stretch: ~700-800 cm⁻¹

-

C-F stretches: Strong absorptions in the ~1100-1300 cm⁻¹ region.

-

Aromatic C=C and C=N stretches: ~1400-1600 cm⁻¹

Experimental Protocols for Property Determination

The following protocols are provided as robust starting points for in-house characterization.

Workflow for Physicochemical Characterization

This diagram outlines the logical flow for a comprehensive analysis of a new batch of the compound.

Caption: General workflow for physicochemical characterization.

Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

Rationale: RP-HPLC is the gold standard for determining the purity of small organic molecules. The high lipophilicity (XlogP ~3.2) of the title compound makes it ideally suited for separation on a C18 stationary phase.[4] A gradient elution is chosen to ensure that any impurities with significantly different polarities are effectively resolved and eluted. UV detection is suitable due to the aromatic pyridine core.

Methodology:

-

Instrumentation: HPLC system with UV detector, autosampler, and column oven.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40 °C.

-

UV Detection: 254 nm.

-

Injection Volume: 5 µL.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Acetonitrile to make a 1 mg/mL stock solution.

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 40 15.0 95 18.0 95 18.1 40 | 22.0 | 40 |

-

Data Analysis: Integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).

Safety, Handling, and Storage

Disclaimer: Specific safety data for this compound is not widely available. The following information is based on the Safety Data Sheet (SDS) for the close structural analog, 2-Chloro-5-(trifluoromethyl)pyridine, and should be used as a precautionary guide.[7][8][9] A substance-specific risk assessment should always be conducted.

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8] Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[7] If dust or aerosols may be generated, use a NIOSH-approved respirator.[7]

-

Handling: Avoid breathing dust, fumes, or vapors.[8] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[8] Keep away from heat, sparks, and open flames.[8]

-

-

Storage:

Applications in Research and Development

As a functionalized building block, this compound is a valuable intermediate for the synthesis of more complex molecules. Its utility stems from the orthogonal reactivity of its functional groups.

-

Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient pyridine ring, activated by the chlorine at the 2-position, is susceptible to SₙAr reactions. This allows for the introduction of various nucleophiles (e.g., amines, alcohols, thiols) to build diversity, a common strategy in creating libraries of potential drug candidates.

-

Cross-Coupling Reactions: The C-Cl bond can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the formation of C-C, C-N, and C-O bonds to construct complex molecular scaffolds.

-

Lead Optimization: In drug discovery, the trifluoroethylpyridine core can be incorporated into a lead molecule to enhance its pharmacological profile. The trifluoroethyl group can improve metabolic stability by blocking potential sites of oxidation and increase lipophilicity, which may improve cell permeability.

Derivatives of trifluoromethylpyridines are key intermediates for high-efficacy pesticides, including insecticides and herbicides like fluazifop.[1][2] This suggests a direct application for this compound in the development of next-generation agrochemicals.

Conclusion

This compound is a specialized chemical intermediate with significant potential in pharmaceutical and agrochemical research. Its key features—a reactive chlorine handle for further functionalization and a trifluoroethyl group for modulating physicochemical properties—make it a versatile building block. While comprehensive experimental data is still emerging, predictive models and data from close structural analogs provide a strong framework for its safe handling and effective use. The analytical protocols outlined in this guide offer a robust basis for quality control and characterization, empowering researchers to confidently integrate this compound into their discovery and development workflows.

References

-

PubChemLite. This compound. Available from: [Link]

-

PubChem. 2-Chloro-5-(trifluoromethyl)pyridine. Available from: [Link]

- Google Patents. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]

-

Physical Testing and Chemical Analysis Part B: Chemical Analysis. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. Available from: [Link]

- Google Patents. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. Available from: [Link]

-

PubChem. 2,3-Dichloro-5-(trifluoromethyl)pyridine. Available from: [Link]

Sources

- 1. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. PubChemLite - this compound (C7H5ClF3N) [pubchemlite.lcsb.uni.lu]

- 5. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrix.staging.1int.co.uk]

- 6. 2-Chloro-5-trifluoromethylpyridine | 52334-81-3 [chemicalbook.com]

- 7. 2-Chloro-5-(trifluoromethyl)pyridine 98 52334-81-3 [sigmaaldrich.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine, a fluorinated heterocyclic compound of interest in synthetic and medicinal chemistry. While specific public-domain data on this exact molecule is limited, this document leverages established principles of organic chemistry and data from closely related analogues to present its core characteristics, a plausible synthetic pathway, likely applications, and detailed procedural outlines for its synthesis and characterization. This guide is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel agrochemicals and pharmaceuticals.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyridine ring, featuring a chlorine atom at the 2-position and a 2,2,2-trifluoroethyl group at the 5-position. The presence of the trifluoroethyl moiety is significant, as this group is known to enhance key molecular properties such as lipophilicity and metabolic stability, making it a valuable building block in drug discovery.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 1099598-08-9 | [1] |

| Molecular Formula | C₇H₅ClF₃N | [1] |

| Molecular Weight | 195.57 g/mol | [1] |

| MDL Number | MFCD11100550 | [1] |

| Hazard Statement | Irritant | [1] |

Chemical Structure

Caption: 2D Structure of this compound

Synthesis and Reaction Mechanism

A specific, documented synthetic route for this compound is not extensively reported in peer-reviewed literature. However, a plausible and efficient synthesis can be designed based on established methodologies for the functionalization of pyridine rings. A logical approach involves the trifluoroethylation of a pre-functionalized pyridine derivative.

The proposed pathway begins with 2-chloro-5-iodopyridine. This starting material is subjected to a cross-coupling reaction with a suitable trifluoroethylating agent, such as (2,2,2-trifluoroethyl)zinc bromide, in the presence of a palladium catalyst. This type of Negishi coupling is a robust and widely used method for forming carbon-carbon bonds.

Proposed Synthetic Pathway

Caption: Proposed synthesis of the target compound via Negishi coupling.

Applications in Research and Development

While direct applications of this compound are not widely documented, its structure is highly indicative of its utility as a key intermediate in the synthesis of high-value target molecules, particularly in the agrochemical and pharmaceutical industries.

The closely related analogue, 2-chloro-5-(trifluoromethyl)pyridine, is a crucial intermediate for various commercial products.[2][3] It serves as a building block for:

-

Herbicides: Such as Fluazifop-P-butyl, used for controlling grass weeds.[3][4]

-

Insecticides: Including Fipronil and Chlorfluazuron.[3]

-

Fungicides: The trifluoromethyl group enhances the efficacy of certain fungicidal compounds.[3]

By analogy, this compound is an attractive building block for developing next-generation active ingredients. The trifluoroethyl group, compared to the trifluoromethyl group, can impart different steric and electronic properties, potentially leading to improved target selectivity, enhanced bioavailability, or a modified metabolic profile in the final product. Researchers can leverage this intermediate in nucleophilic aromatic substitution reactions (displacing the chloride) or further functionalization of the pyridine ring to build complex molecular libraries for screening.

Experimental Protocols

A. Representative Synthesis Protocol

This protocol describes a representative method for the synthesis of this compound based on the proposed Negishi coupling reaction.

Materials:

-

2-Chloro-5-iodopyridine

-

(2,2,2-trifluoroethyl)zinc bromide solution (0.5 M in THF)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (inert atmosphere)

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet, add 2-chloro-5-iodopyridine (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous THF via syringe to dissolve the solids.

-

Reagent Addition: Slowly add the (2,2,2-trifluoroethyl)zinc bromide solution (1.2 eq) to the reaction mixture at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 66°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

-

Quenching: After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

B. Analytical Characterization Workflow

Confirming the identity and purity of the synthesized product is critical. A standard workflow involves a combination of spectroscopic and spectrometric techniques.

Caption: Standard workflow for the analytical characterization of the final product.

Expected Analytical Data:

-

¹H NMR: The spectrum should show characteristic signals for the aromatic protons on the pyridine ring and a quartet for the -CH₂- group adjacent to the -CF₃ group. The aromatic protons will exhibit coupling patterns consistent with a 2,5-disubstituted pyridine.

-

¹⁹F NMR: A triplet signal is expected for the -CF₃ group, resulting from coupling with the adjacent -CH₂- protons.

-

Mass Spectrometry: The mass spectrum should display a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (195.57 g/mol ), along with a characteristic M+2 peak with approximately one-third the intensity, confirming the presence of a single chlorine atom.

Safety and Handling

Hazard Classification: Irritant.[1]

All handling of this compound should be performed in a well-ventilated fume hood.[5] Standard personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn.[5]

Precautions:

-

Inhalation: Avoid breathing vapors or dust.[5]

-

Skin Contact: Avoid contact with skin. In case of contact, wash immediately with soap and water.[5]

-

Eye Contact: Avoid contact with eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.[5]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[6] Keep the container tightly closed.[6]

For detailed safety information, it is always recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier.

References

-

Jubilant Ingrevia. 2-chloro-5-trifluoromethylpyridine Safety Data Sheet. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. Available from: [Link]

- Google Patents. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.

- Google Patents. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.

- Google Patents. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine.

-

Un-su, J. et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 166-176. Available from: [Link]

-

Huimeng Bio-tech. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3. Available from: [Link]

Sources

- 1. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrix.staging.1int.co.uk]

- 2. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 3. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. targetmol.com [targetmol.com]

- 6. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Anticipated Mechanism of Action of 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine Derivatives

Executive Summary

This technical guide provides a detailed examination of the potential mechanisms of action for derivatives of 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine. It is important to note that publicly accessible research specifically detailing the biological targets of this particular scaffold is limited. Therefore, this guide employs a scientifically rigorous approach by drawing inferences from the well-characterized, structurally analogous compound, 2-Chloro-5-(trifluoromethyl)pyridine. By analyzing the established mechanisms of action for insecticides and herbicides derived from this closely related precursor, we can construct a robust hypothesis for the biological activity of this compound derivatives. This paper will delve into the critical role of the trifluoroalkyl pyridine moiety, explore known signaling pathways affected by these classes of compounds, present detailed experimental protocols for mechanism elucidation, and discuss the potential biochemical impact of the additional ethyl linker present in the target molecule.

Introduction: The Significance of Fluorinated Pyridines in Bioactive Compound Design

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal and agrochemical design. The trifluoromethyl group (-CF3), in particular, is prized for its ability to enhance crucial molecular properties.[1] When appended to a pyridine ring, the trifluoromethyl group can significantly increase a molecule's:

-

Lipophilicity: Facilitating passage through biological membranes.

-

Metabolic Stability: By blocking sites susceptible to oxidative metabolism, thereby increasing the compound's half-life.

-

Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic profile of the pyridine ring, leading to more favorable interactions with protein targets.[1]

The subject of this guide, this compound, shares these foundational characteristics but with a key structural distinction: a methylene (-CH2-) linker between the pyridine ring and the trifluoromethyl group. This modification introduces a degree of conformational flexibility and alters the steric profile compared to a direct -CF3 substitution. While this could lead to novel biological targets, the most logical starting point for investigation is the known activity of its closest analogue, 2-Chloro-5-(trifluoromethyl)pyridine. This compound is a critical intermediate in the synthesis of several commercially significant agrochemicals.[2][3]

Inferred Mechanisms of Action Based on Structural Analogue Derivatives

Based on the known bioactive compounds derived from 2-Chloro-5-(trifluoromethyl)pyridine, we can hypothesize two primary mechanisms of action for derivatives of this compound: neurotoxicity via ion channel modulation and herbicidal activity through enzyme inhibition.

Neurotoxicity: Antagonism of GABA-gated Chloride Channels

A prominent insecticide synthesized from 2-Chloro-5-(trifluoromethyl)pyridine is Fipronil.[2] Fipronil belongs to the phenylpyrazole class of insecticides and its mechanism of action is well-established as a potent blocker of the gamma-aminobutyric acid (GABA)-gated chloride channel in insects.[2]

The Signaling Pathway:

-

GABA Binding: In a healthy insect neuron, the neurotransmitter GABA binds to its receptor on the postsynaptic membrane.

-

Channel Opening: This binding event opens a chloride ion (Cl-) channel.

-

Hyperpolarization: The influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential. This is an inhibitory signal, crucial for regulating nerve impulses.

-

Derivative Interference: Fipronil and, hypothetically, derivatives of this compound, act as non-competitive antagonists. They are thought to bind within the ion channel pore itself, physically blocking the passage of chloride ions.

-

Hyperexcitation: By preventing the inhibitory signal, the neuron remains in a state of uncontrolled excitation, leading to paralysis and death of the insect.

.dot

Caption: Antagonism of the GABA receptor by a pyridine derivative.

Herbicidal Activity: Inhibition of Acetyl-CoA Carboxylase (ACCase)

2-Chloro-5-(trifluoromethyl)pyridine also serves as a precursor for aryloxyphenoxypropionate (FOPs) herbicides.[2] These herbicides are potent and selective inhibitors of the Acetyl-CoA Carboxylase (ACCase) enzyme in grasses.[4]

The Metabolic Pathway:

-

ACCase Function: ACCase is a critical enzyme in the biosynthesis of fatty acids. It catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the committed step in fatty acid synthesis.

-

Fatty Acid Synthesis: Malonyl-CoA is then used as a building block to create the long hydrocarbon chains of fatty acids.

-

Membrane Formation: These fatty acids are essential components of cell membranes and are vital for the formation of new tissues, particularly in rapidly growing areas like meristems.

-

Derivative Inhibition: FOP herbicides, and hypothetically derivatives of this compound, bind to the ACCase enzyme, inhibiting its function.

-

Growth Arrest: The cessation of fatty acid synthesis prevents the plant from forming new cells and membranes, leading to a rapid halt in growth and eventual death, especially in susceptible grass species.

Caption: Workflow for a competitive radioligand binding assay.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data for a series of this compound derivatives, illustrating how structure-activity relationships (SAR) might be evaluated.

| Compound ID | R-Group Modification | GABA Receptor Binding (IC₅₀, nM) | ACCase Inhibition (IC₅₀, µM) |

| Analogue-F | -CF₃ (Fipronil-like) | 5.2 | >100 |

| Lead-E-01 | -CH₂CF₃ | 15.8 | >100 |

| Lead-E-02 | -CH₂CF₃, R=4-CN-Ph | 8.9 | >100 |

| Lead-E-03 | -CH₂CF₃, R=4-Cl-PhO | >100 | 25.1 |

| Lead-E-04 | -CH₂CF₃, R=Propargyl | 45.3 | 85.6 |

This data is purely illustrative and intended to demonstrate how results would be presented.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound derivatives is not yet prevalent in the literature, a robust framework for investigation can be built upon its close structural analogue, 2-Chloro-5-(trifluoromethyl)pyridine. The evidence strongly suggests that derivatives are likely to function as either neurotoxic insecticides by targeting GABA-gated chloride channels or as herbicides by inhibiting the ACCase enzyme.

The key differentiating feature—the ethyl linker—may influence potency and target selectivity. The increased flexibility could allow for binding to different isoforms of a target protein or even to entirely new targets. Future research should focus on the direct synthesis and biological evaluation of a library of derivatives to establish a clear structure-activity relationship and to confirm whether the mechanisms of action align with their trifluoromethyl counterparts or diverge into novel biochemical pathways.

References

-

Huimeng Bio-tech. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3. [2][5]2. Ningbo Inno Pharmchem Co.,Ltd. The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. [1]3. Tashiro, M. et al. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [4]4. 2-Chloro-5-(trifluoromethyl)pyridine: A Versatile Intermediate for Chemical Synthesis. Agrochemical Synthesis.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]

- 3. nbinno.com [nbinno.com]

- 4. CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine - Google Patents [patents.google.com]

- 5. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

Spectroscopic Data for 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine: A Search for Available Information

To our valued researchers, scientists, and drug development professionals,

In the pursuit of comprehensive chemical characterization, access to detailed spectroscopic data is paramount. This guide was intended to provide an in-depth technical overview of the spectroscopic profile of 2-Chloro-5-(2,2,2-trifluoroethyl)pyridine . However, a thorough and exhaustive search of publicly available scientific literature, chemical databases, and patent filings has revealed a significant data gap for this specific compound.

It is crucial to distinguish the target compound, This compound , which features a -CH₂CF₃ substituent, from the more commonly documented isomer, 2-Chloro-5-(trifluoromethyl)pyridine , which has a -CF₃ group directly attached to the pyridine ring. The vast majority of accessible spectroscopic data pertains to the latter.

Molecular Structure and Identification

To clarify the distinction, the structures of the two compounds are presented below.

Figure 1: Molecular Structures

Caption: A comparison of the key identifiers for the requested compound and its commonly documented isomer.

While chemical suppliers such as Matrix Scientific list this compound for sale, they do not provide experimental spectroscopic data in their public-facing technical data sheets. Similarly, databases like PubChem acknowledge the existence of the compound but explicitly state that no literature data is currently available.

Our investigation extended to a comprehensive search for synthetic procedures, as papers detailing the synthesis of novel compounds are the primary source for characterization data, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy. Despite targeted searches for the synthesis and preparation of this compound, no publications containing this vital information could be located.

At present, a detailed technical guide on the spectroscopic data of this compound cannot be compiled due to the absence of publicly accessible experimental data. The information available is limited to basic molecular identifiers.

We recommend that researchers requiring this data consider the following approaches:

-

Direct Analysis: If a sample of the compound is available, performing in-house spectroscopic analysis (NMR, MS, IR) would be the most direct method to obtain the necessary data.

-

Contacting Suppliers: Reaching out to the technical support of chemical suppliers who list this compound may yield non-public characterization data.

-

Literature Monitoring: Continuously monitoring scientific databases for new publications that may describe the synthesis and characterization of this compound.

We are committed to providing accurate and in-depth scientific information. Should the spectroscopic data for this compound become publicly available in the future, we will endeavor to create the comprehensive technical guide that was initially envisioned.

A Comprehensive Technical Guide to the Solubility of 2-Chloro-5-(trifluoromethyl)pyridine in Organic Solvents

An In-depth Technical Guide:

Abstract

2-Chloro-5-(trifluoromethyl)pyridine is a critical halogenated heterocyclic building block, pivotal in the synthesis of high-value agrochemicals and pharmaceuticals.[1] Its utility in process chemistry is fundamentally governed by its solubility characteristics in various organic media. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing efficient purification strategies, and designing stable formulations. This technical guide provides a detailed examination of the solubility of 2-Chloro-5-(trifluoromethyl)pyridine, blending theoretical principles with actionable, field-proven experimental protocols. We will explore the physicochemical properties of the compound, predict its behavior in different solvent classes, and provide step-by-step methodologies for both qualitative and quantitative solubility determination. This document is intended for researchers, chemists, and drug development professionals who require a robust and practical understanding of this key intermediate's solubility profile.

Compound Profile: 2-Chloro-5-(trifluoromethyl)pyridine

Chemical Identity and Structure

2-Chloro-5-(trifluoromethyl)pyridine is a substituted pyridine ring, characterized by a chlorine atom at the 2-position and a highly electronegative trifluoromethyl group at the 5-position. These substitutions significantly influence the molecule's electronic properties and, consequently, its intermolecular interactions and solubility.

-

IUPAC Name: 2-chloro-5-(trifluoromethyl)pyridine[2]

-

Synonyms: 2,5-CTF, 6-chloro-3-(trifluoromethyl)pyridine[2][6]

Caption: Molecular structure of 2-Chloro-5-(trifluoromethyl)pyridine.

Physicochemical Properties

The physical properties of a compound provide the first clues to its solubility behavior. As a low-melting solid, it can sometimes be handled as a liquid at slightly elevated ambient temperatures. Its predicted partition coefficient (LogP) of 2.41 indicates a moderate lipophilic character, suggesting a preference for organic solvents over water.[7]

| Property | Value | Source(s) |

| Molecular Weight | 181.54 g/mol | [2][3][4] |

| Appearance | White to light yellow crystalline solid or liquid | [3][5][7] |

| Melting Point | 29 - 34 °C | [3][4][5][6] |

| Boiling Point | 147 - 152 °C | [3][5][6] |

| Density | ~1.417 g/mL at 25 °C | [4][5] |

| pKa (Predicted) | -2.57 ± 0.10 | [5] |

| LogP (Octanol/Water) | 2.41 (Estimated) | [7] |

| Flash Point | 65 °C (149 °F) | [3][6] |

Theoretical Principles of Solubility

The "Like Dissolves Like" Paradigm

The principle of "like dissolves like" is the cornerstone of predicting solubility. It posits that substances with similar intermolecular forces are likely to be soluble in one another. For 2-Chloro-5-(trifluoromethyl)pyridine, its solubility is dictated by a balance of dipole-dipole interactions and London dispersion forces. The molecule is polar due to the electronegative N, Cl, and F atoms, but it lacks a hydrogen-bond-donating proton.

Caption: Logical relationship governing solubility prediction.

Influence of Functional Groups

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, but its basicity is significantly diminished by the strong electron-withdrawing effects of the attached chloro and trifluoromethyl groups. This makes protonation by weak acids difficult.

-

Chloro Group (-Cl): Adds to the molecule's polarity and molecular weight.

-

Trifluoromethyl Group (-CF₃): This is a potent electron-withdrawing group that increases the molecule's polarity and lipophilicity while reducing the basicity of the pyridine nitrogen. It does not participate in hydrogen bonding.

Given these features, the compound is expected to be most soluble in moderately polar to polar aprotic solvents that can engage in dipole-dipole interactions. Its solubility in nonpolar solvents will depend on the balance of dispersion forces, while solubility in protic solvents (like alcohols) will be moderate. It is expected to be sparingly soluble in water.[7]

Solubility Profile

Qualitative Solubility Assessment

Based on its structure, the following qualitative solubility profile can be predicted. This provides a rapid screening guide for solvent selection.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Moderate to Low | Solvation relies on weaker London dispersion forces. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Acetonitrile (MeCN) | High | Strong dipole-dipole interactions match the solute's polarity. |

| Polar Protic | Methanol, Ethanol | High to Moderate | Solvents can act as H-bond acceptors, but the solute cannot donate H-bonds. |

| Aqueous (Neutral) | Water | Sparingly Soluble / Low | The molecule's lipophilic character and lack of strong H-bonding dominate.[7] |

| Aqueous (Acidic) | 5% HCl | Low | The pyridine nitrogen is too weakly basic (pKa ~ -2.57) to be protonated.[5] |

| Aqueous (Basic) | 5% NaOH | Insoluble | The molecule lacks an acidic proton to be removed by a base. |

Illustrative Quantitative Data

While precise, publicly available quantitative data is scarce, the following table presents illustrative solubility values based on typical behavior for similar compounds. Note: These values are estimates for guidance and must be experimentally verified.

| Solvent (at 25 °C) | Dielectric Constant | Solubility ( g/100 mL) - Illustrative |

| Dichloromethane | 9.1 | > 50 |

| Acetone | 21 | > 40 |

| Toluene | 2.4 | ~ 25 |

| Methanol | 33 | ~ 30 |

| Acetonitrile | 37.5 | ~ 35 |

| Water | 80.1 | < 0.1 |

Experimental Protocols for Solubility Determination

As a Senior Application Scientist, I cannot overstate the importance of rigorous, reproducible experimental design. The following protocols are designed to be self-validating and grounded in established laboratory practice.

Mandatory Safety Precautions

Before any experimentation, a thorough review of the Safety Data Sheet (SDS) is required.

-

Hazards: 2-Chloro-5-(trifluoromethyl)pyridine is harmful if swallowed or inhaled, and causes skin and eye irritation.[2][6][7] It may cause respiratory irritation and damage to organs through prolonged exposure.[2][4][7]

-

Handling: Always handle this compound in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4][6][7] For handling the solid, a dust mask is recommended.[4]

Protocol 1: Qualitative Solubility Classification

This rapid screening method classifies the compound based on its solubility in a sequence of solvents, providing critical information about its functional group characteristics.[8]

Methodology:

-

Preparation: Label a series of small, dry test tubes for each solvent: Water, 5% NaOH, 5% HCl, and Dichloromethane.

-

Aliquotting: Add approximately 25 mg of 2-Chloro-5-(trifluoromethyl)pyridine to each test tube.

-

Solvent Addition: Add the designated solvent to the corresponding tube in 0.5 mL increments, up to a total of 1.5 mL.

-

Mixing: After each addition, cap and vigorously agitate the tube for 30 seconds.

-

Observation: Visually inspect for complete dissolution. A compound is considered "soluble" if no solid particles are visible to the naked eye.

-

Interpretation: Use the workflow diagram below to interpret the results. The expected outcome for this compound is insolubility in water, 5% HCl, and 5% NaOH, and solubility in dichloromethane, placing it in the "Neutral" class.

Caption: Workflow for qualitative solubility classification.

Protocol 2: Quantitative Solubility by the Isothermal Equilibrium Method

This gravimetric method provides accurate, quantitative solubility data (e.g., in g/100 mL or mg/mL) and is the gold standard for generating reliable solubility curves.

Causality: The principle is to create a saturated solution at a constant, defined temperature, ensuring that the system is at thermodynamic equilibrium. Removing a known volume of the clear supernatant and quantifying the dissolved solid provides a precise measure of solubility.

Methodology:

-

System Preparation: To a 20 mL glass vial with a magnetic stir bar, add an excess amount of 2-Chloro-5-(trifluoromethyl)pyridine (e.g., ~2 g). The key is to ensure undissolved solid remains throughout the experiment.

-

Solvent Addition: Add 10.0 mL of the chosen organic solvent.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker bath or on a stirring hotplate set to a constant temperature (e.g., 25.0 °C). Stir the slurry vigorously for a minimum of 24 hours.

-

Expert Insight: 24 hours is a standard starting point. For some systems, equilibrium may be reached faster, while others may require longer. A self-validating approach is to measure solubility at 24h, 48h, and 72h. If the values are consistent, equilibrium has been reached.

-

-

Phase Separation: Turn off the stirring and allow the excess solid to settle for at least 2 hours, maintaining the constant temperature. This step is critical to avoid sampling suspended particles.

-

Sampling: Carefully withdraw a 1.00 mL aliquot of the clear supernatant using a volumetric pipette fitted with a filter tip (e.g., a small piece of cotton or a syringe filter) to prevent drawing up any solid.

-

Mass Determination:

-

Transfer the 1.00 mL aliquot to a pre-weighed (tared) vial.

-

Remove the solvent under a gentle stream of nitrogen or in a vacuum oven at a low temperature (<40 °C) until a constant weight is achieved.

-

Weigh the vial containing the dried solute. The difference between this final weight and the tare weight is the mass of the dissolved solid.

-

-

Calculation:

-

Solubility (mg/mL) = Mass of dried solute (mg) / Volume of aliquot (mL)

-

Data Interpretation and Practical Applications

The solubility data generated is not merely academic. It directly informs critical decisions in process development:

-

Reaction Solvent Choice: Selecting a solvent in which reactants are highly soluble can increase reaction rates and improve yields.

-

Extraction and Work-up: Knowledge of solubility in immiscible solvents (e.g., DCM vs. water) is essential for designing efficient liquid-liquid extraction protocols to isolate the product from aqueous washes.[9]

-

Crystallization/Purification: To purify the compound by recrystallization, one must identify a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. The quantitative data from Protocol 2, performed at different temperatures, is invaluable for this.

-

Formulation: For agrochemical or pharmaceutical applications, solubility in various co-solvents and carrier systems determines the stability, bioavailability, and delivery method of the final product.

Conclusion

2-Chloro-5-(trifluoromethyl)pyridine exhibits a solubility profile characteristic of a moderately polar, aprotic organic molecule. It is highly soluble in a range of common polar aprotic and protic organic solvents, while demonstrating very limited solubility in aqueous media across the pH spectrum. This guide has provided the theoretical framework to understand this behavior and the robust experimental protocols necessary to quantify it with scientific integrity. By applying these methods, researchers and developers can confidently select optimal solvent systems, accelerating process optimization and ensuring the successful application of this vital chemical intermediate.

References

- Jubilant Ingrevia. (n.d.). 2-chloro-5-trifluoromethylpyridine Safety Data Sheet.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine | 52334-81-3.

- PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information.

- Sigma-Aldrich. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine 98%.

- ChemicalBook. (n.d.). 2-Chloro-5-trifluoromethylpyridine.

- Thermo Fisher Scientific. (2024, March 29). SAFETY DATA SHEET: 2-Chloro-5-(trifluoromethyl)pyridine.

- (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Google Patents. (n.d.). CN110003096B - Method for preparing 2-chloro-5-trifluoromethylpyridine.

- Organic Syntheses. (1997). PYRIDINE-DERIVED TRIFLATING REAGENTS: N-(2-PYRIDYL)-TRIFLIMIDE AND N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE. Org. Synth. 1997, 74, 77.

- LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds.

- Google Patents. (n.d.). CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.

Sources

- 1. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 2. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-5-(trifluoromethyl)pyridine | 52334-81-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 2-氯-5-(三氟甲基)吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Chloro-5-trifluoromethylpyridine | 52334-81-3 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine from 3-Picoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-Chloro-5-(trifluoromethyl)pyridine, a critical intermediate in the pharmaceutical and agrochemical industries. The synthesis starting from the readily available and cost-effective precursor, 3-picoline (β-picoline), is detailed. This document explores the two primary industrial strategies: a stepwise synthesis involving sequential chlorination and fluorination, and a direct, one-step chlorofluorination process. The guide delves into the mechanistic underpinnings of each synthetic step, offering insights into the rationale behind experimental choices and reaction conditions. Detailed protocols, process parameters, and safety considerations are presented to equip researchers and development professionals with the necessary knowledge for practical application.

Introduction: The Significance of 2-Chloro-5-(trifluoromethyl)pyridine

2-Chloro-5-(trifluoromethyl)pyridine is a key building block in the synthesis of numerous high-value chemical entities.[1] Its unique electronic properties, imparted by the electron-withdrawing trifluoromethyl group and the reactive chlorine atom, make it an essential intermediate for the production of a range of commercial products. Notably, it is a crucial precursor for high-efficacy insecticides, herbicides such as fluazifop, and fungicides.[1][2] The growing demand for advanced agricultural and pharmaceutical products underscores the importance of efficient and scalable synthetic routes to this versatile molecule. The synthesis from 3-picoline is considered to have the most development potential due to the low cost of the starting material.[1]

Strategic Approaches to Synthesis from 3-Picoline

Two principal strategies have been developed for the industrial-scale synthesis of 2-Chloro-5-(trifluoromethyl)pyridine from 3-picoline: a stepwise approach and a one-step chlorofluorination. The choice between these routes often depends on factors such as available infrastructure, desired purity, and capital investment.

The Stepwise Synthetic Route: A Controlled Approach

The stepwise synthesis offers a more controlled, albeit longer, pathway to the target molecule. This route systematically modifies the 3-picoline scaffold through a series of distinct chemical transformations. The general sequence involves the chlorination of the pyridine ring, followed by the chlorination of the methyl group, and finally, the fluorination of the resulting trichloromethyl group.

Figure 1: The stepwise synthetic pathway from 3-picoline.

The initial step focuses on the regioselective introduction of a chlorine atom at the 2-position of the pyridine ring. Direct chlorination of 3-picoline is often unselective. A more controlled and widely employed method involves the N-oxidation of 3-picoline, followed by a rearrangement reaction in the presence of a chlorinating agent.

Mechanism Insight: The N-oxide activates the pyridine ring for nucleophilic attack. The reaction with a chlorinating agent, such as benzoyl chloride or phosphorus oxychloride, proceeds through a rearrangement mechanism, leading to the selective introduction of the chlorine atom at the 2-position.

Experimental Protocol: N-Oxidation and Chlorination

-

N-Oxidation: 3-Picoline is treated with an oxidizing agent, typically hydrogen peroxide in the presence of a carboxylic acid like acetic acid, to form 3-picoline-N-oxide. The reaction temperature is a critical parameter to control for optimal yield.[3]

-

Chlorination: The resulting 3-picoline-N-oxide is then reacted with a chlorinating agent. For instance, treatment with benzoyl chloride will yield 2-chloro-5-methylpyridine.[3] A significant advantage of this method is that the isomeric byproduct, 2-chloro-3-methylpyridine, which is often difficult to separate, can be carried through to the next step without purification, simplifying the overall process.[1]

| Parameter | Value | Reference |

| N-Oxidation Reagents | 3-Picoline, Hydrogen Peroxide, Acetic Acid | [3] |

| Chlorination Reagent | Benzoyl Chloride | [3] |

| Key Consideration | The isomeric byproduct does not require removal. | [1] |

The second step involves the exhaustive chlorination of the methyl group at the 5-position to a trichloromethyl group. This transformation is typically achieved through a free-radical chain reaction.

Mechanism Insight: The reaction is initiated by the formation of chlorine radicals, usually through the application of UV light or the use of a chemical radical initiator. These radicals then abstract a hydrogen atom from the methyl group, initiating a chain reaction that leads to the stepwise replacement of all three hydrogen atoms with chlorine.

Experimental Protocol: Radical Chlorination

-

The starting material, 2-chloro-5-methylpyridine, is dissolved in a suitable solvent, such as carbon tetrachloride.

-

Chlorine gas is bubbled through the solution while it is exposed to a UV light source. The reaction is highly exothermic and requires careful temperature control.

-

The reaction proceeds until the complete conversion of the methyl group to the trichloromethyl group is observed, which can be monitored by techniques like gas chromatography (GC).

| Parameter | Value | Reference |

| Reaction Type | Free-Radical Chlorination | [4] |

| Reagents | 2-Chloro-5-methylpyridine, Chlorine Gas | [4] |

| Initiator | UV light or chemical initiator | [4] |

| Solvent | Carbon Tetrachloride (Note: use of CCl4 is now restricted) |

The final step is the conversion of the trichloromethyl group to the trifluoromethyl group via a halogen exchange reaction, often referred to as a Swarts reaction.

Mechanism Insight: This reaction typically involves the use of a fluorinating agent that can exchange its fluorine atoms for the chlorine atoms on the trichloromethyl group. The reaction is driven by the formation of more stable bonds and the removal of the chloride byproduct.

Experimental Protocol: Halogen Exchange

-

2-Chloro-5-(trichloromethyl)pyridine is reacted with a fluorinating agent. Anhydrous hydrogen fluoride (HF) is a common choice, often in the presence of a catalyst.[5] Alternatively, potassium fluoride (KF) can be used, sometimes with a phase-transfer catalyst to enhance reactivity.[1][3]

-

The reaction is typically carried out at elevated temperatures and pressures in an autoclave.[5]

-

Upon completion, the reaction mixture is carefully worked up to isolate the final product. Purification is generally achieved by distillation.

| Parameter | Value | Reference |

| Fluorinating Agent | Anhydrous Hydrogen Fluoride (HF) or Potassium Fluoride (KF) | [1][5] |

| Catalyst | (Optional) Antimony salts (with HF), Phase-transfer catalyst (with KF) | [3][5] |

| Reaction Conditions | Elevated temperature and pressure (e.g., 100-250 °C, 5-40 Bar) | [5] |

| Purification | Distillation | [1] |

The One-Step Chlorofluorination Route: An Integrated Approach

For large-scale industrial production, a more direct approach is often favored. The one-step chlorofluorination of 3-picoline offers a streamlined process that combines the chlorination and fluorination steps into a single, continuous gas-phase reaction.

Figure 2: The one-step gas-phase chlorofluorination process.

Mechanism Insight: This process involves a complex interplay of radical and catalytic reactions occurring at high temperatures on the surface of a catalyst. The 3-picoline is simultaneously chlorinated at both the ring and the side chain, and the trichloromethyl intermediate is fluorinated in situ.

Experimental Protocol: Gas-Phase Catalytic Reaction

-

A gaseous mixture of 3-picoline, chlorine, and hydrogen fluoride is passed through a fluidized-bed reactor containing a suitable catalyst.

-

The reaction is carried out at high temperatures, typically in the range of 300-500°C.[6]

-

The residence time in the reactor is carefully controlled to maximize the yield of the desired product and minimize the formation of byproducts.

-

The product stream is then cooled, and the 2-Chloro-5-(trifluoromethyl)pyridine is separated from unreacted starting materials, byproducts, and reaction gases. Unreacted materials can often be recycled back into the reactor feed.

| Parameter | Value | Reference |

| Reactants | 3-Picoline, Chlorine, Hydrogen Fluoride | [7] |

| Reactor Type | Fluidized-Bed Reactor | [7] |

| Catalyst | CrO-Al catalyst | [7] |

| Temperature | 300-500 °C | [6] |

| Key Advantage | Streamlined, continuous process suitable for large-scale production. | [8] |

Process Optimization and Byproduct Management

In both synthetic routes, the formation of byproducts is a key consideration. In the stepwise synthesis, isomers such as 2-chloro-3-methylpyridine and over-chlorinated products can be formed. In the one-step process, a mixture of chlorinated and fluorinated pyridines is often obtained. Effective purification techniques, such as fractional distillation and crystallization, are crucial for obtaining the final product in high purity. For the one-step process, the ability to separate and recycle unreacted starting materials and certain byproducts is essential for the economic viability of the process.[8]

Safety Considerations

The synthesis of 2-Chloro-5-(trifluoromethyl)pyridine involves the use of hazardous materials and requires strict adherence to safety protocols.

-

Corrosive Reagents: Hydrogen fluoride is extremely corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.

-

Toxic Gases: Chlorine gas is highly toxic and a respiratory irritant. Reactions involving chlorine should be conducted in a closed system or a well-ventilated area.

-

High Temperatures and Pressures: The gas-phase reaction and the fluorination step in the stepwise synthesis are often carried out at high temperatures and pressures, requiring the use of specialized equipment designed to withstand these conditions.

-

Exothermic Reactions: Many of the chlorination reactions are highly exothermic and require careful temperature control to prevent runaway reactions.

A thorough risk assessment should be conducted before undertaking any of the synthetic procedures described in this guide.

Conclusion

The synthesis of 2-Chloro-5-(trifluoromethyl)pyridine from 3-picoline is a well-established industrial process with two primary viable routes. The stepwise synthesis offers greater control and may be more suitable for smaller-scale production or when high purity is paramount. The one-step chlorofluorination process, while requiring more specialized equipment, provides a more direct and potentially more economical route for large-scale manufacturing. A deep understanding of the underlying reaction mechanisms, careful control of reaction parameters, and stringent adherence to safety protocols are all essential for the successful and efficient synthesis of this important chemical intermediate.

References

- Process for producing 2-chloro-5-trichloromethylpyridine.

- Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine. CN104610137A.

- A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. WO2014198278A1.

- 2-chloro-5-trifluoromethylpyridine Safety D

- Synthetic method of 2-chloro-5-trifluoromethylpyridine. CN102452976A.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 101-111.

- Production of 2-chloro-5-trifluoromethylpyridine and 3-trifluoromethylpyridine.

- Method for preparation of 2-chloro-5-trifluoromethylpyridine. WO/2019/134477.

- Process for producing 2-chloro-5-trichloromethylpyridine.

- Method for Continuously Preparing 2-Chloro-5-Chloromethylpyridine Using Microchannel Reactor.

- Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine.

- Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(3), 825-827.

- Synthesis method of 2-chloro-5-chloromethylpyridine (2018). SciSpace.

- Synthetic method of 2-chloro-5-trichloromethyl pyridine. CN103787960A.

- Preparation of 2-chloro-5-methylpyridine. US4612377A.

- 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine. CA1199331A.

- Boekelheide reaction. Wikipedia.

- Pyridine N-Oxide - Remote Oxid

Sources

- 1. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 2. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 3. CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine - Google Patents [patents.google.com]

- 4. asianpubs.org [asianpubs.org]

- 5. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 6. data.epo.org [data.epo.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Chloro-5-(trifluoromethyl)pyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-(trifluoromethyl)pyridine (CTF), a pivotal heterocyclic building block in modern synthetic chemistry. We delve into its fundamental physicochemical properties, explore the primary industrial and laboratory-scale synthetic routes with a focus on the underlying chemical principles, and detail its significant applications in the agrochemical and pharmaceutical sectors. This document is designed to serve as a practical resource for scientists, offering detailed protocols, mechanistic insights, and a robust framework for utilizing this versatile intermediate in research and development.

Introduction: The Strategic Importance of a Fluorinated Pyridine

2-Chloro-5-(trifluoromethyl)pyridine is a substituted pyridine ring bearing two key functional groups: a chlorine atom at the 2-position and a trifluoromethyl group at the 5-position. This specific arrangement of an electron-withdrawing group (CF₃) and a versatile leaving group (Cl) on an electron-deficient pyridine core makes it a highly valuable and reactive intermediate.

The trifluoromethyl group is a bioisostere for several functionalities and is known to significantly enhance metabolic stability, lipophilicity, and binding affinity of molecules, making it a prized feature in drug and agrochemical design[1]. The chlorine atom, positioned alpha to the ring nitrogen, is readily displaced by a variety of nucleophiles, providing a reliable handle for constructing more complex molecular architectures. Consequently, 2-Chloro-5-(trifluoromethyl)pyridine has become a cornerstone intermediate for synthesizing a range of high-value commercial products, from potent insecticides and herbicides to potential pharmaceutical candidates[2][3].

Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of reliable synthesis and application. The key properties of 2-Chloro-5-(trifluoromethyl)pyridine are summarized below.

Core Chemical Identity and Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃ClF₃N | [4] |

| Molecular Weight | 181.54 g/mol | [4] |

| CAS Number | 52334-81-3 | [4] |

| Appearance | White to light yellow crystalline solid or colorless liquid | [5] |

| Melting Point | 32-34 °C | [6] |

| Boiling Point | ~147-152 °C | [6][7] |

| Density | ~1.417 g/mL at 25 °C | [6] |

Spectroscopic Signature for Validation

Verifying the identity and purity of 2-Chloro-5-(trifluoromethyl)pyridine is critical. The following is an analysis of its expected spectroscopic data.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is simple and highly diagnostic, showing three distinct signals in the aromatic region.

-

δ ~8.69 ppm (s, 1H): This singlet corresponds to the proton at the C6 position. It is the most downfield signal due to the strong deshielding effects of the adjacent ring nitrogen and the electron-withdrawing trifluoromethyl group.

-

δ ~7.90 ppm (d, 1H): This doublet is assigned to the proton at the C4 position. It is deshielded by the adjacent trifluoromethyl group and shows coupling to the C3 proton.

-

δ ~7.50 ppm (d, 1H): This doublet corresponds to the proton at the C3 position, adjacent to the chlorine atom[7].